![molecular formula C53H51Cl2FN6O9S B12382082 (11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid is a complex organic molecule with a unique structure. It contains multiple functional groups, including chlorides, fluorides, and piperazine, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Introduction of functional groups: Chlorides, fluorides, and piperazine groups are introduced through substitution reactions using appropriate reagents.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including:
Batch reactors: Used for the initial synthesis steps to ensure precise control over reaction conditions.
Continuous flow reactors:
Purification: The final product is purified using techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with reduced functional groups.
Substituted derivatives: Products with different functional groups replacing the original ones.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
- **(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid analogs.
Other complex organic molecules: Compounds with similar functional groups and structural complexity.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
特性
分子式 |
C53H51Cl2FN6O9S |
|---|---|
分子量 |
1038.0 g/mol |
IUPAC名 |
(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid |
InChI |
InChI=1S/C53H51Cl2FN6O9S/c1-30-39-22-44(53(63)64)71-51-47-46(49(72-52(47)59-29-58-51)32-4-8-34(56)9-5-32)45-31(2)48(55)43(23-40(45)54)70-37(24-62-18-16-61(3)17-19-62)27-69-41(30)12-13-42(39)68-25-35-14-15-57-50(60-35)33-6-10-36(11-7-33)67-28-38-26-65-20-21-66-38/h4-15,23,29,37-38,44H,16-22,24-28H2,1-3H3,(H,63,64)/t37-,38-,44-/m1/s1 |
InChIキー |
VFBWIEMYESZTLI-HNORLJNWSA-N |
異性体SMILES |
CC1=C2C=CC(=C1C[C@@H](OC3=C4C(=C(SC4=NC=N3)C5=CC=C(C=C5)F)C6=C(C=C(C(=C6C)Cl)O[C@@H](CO2)CN7CCN(CC7)C)Cl)C(=O)O)OCC8=NC(=NC=C8)C9=CC=C(C=C9)OC[C@H]1COCCO1 |
正規SMILES |
CC1=C2C=CC(=C1CC(OC3=C4C(=C(SC4=NC=N3)C5=CC=C(C=C5)F)C6=C(C=C(C(=C6C)Cl)OC(CO2)CN7CCN(CC7)C)Cl)C(=O)O)OCC8=NC(=NC=C8)C9=CC=C(C=C9)OCC1COCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


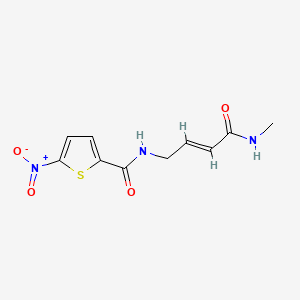

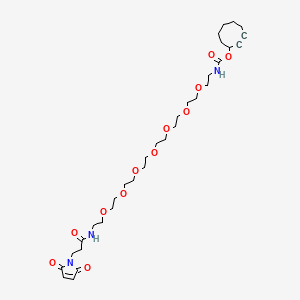

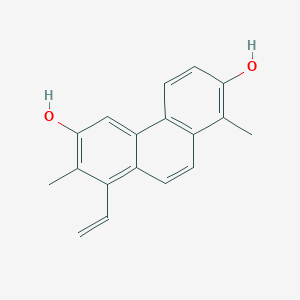
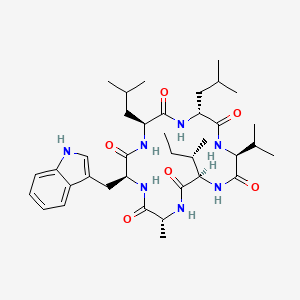


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
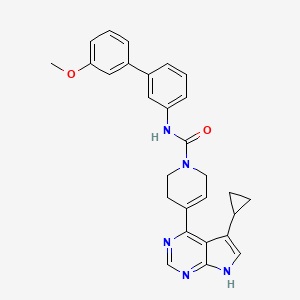

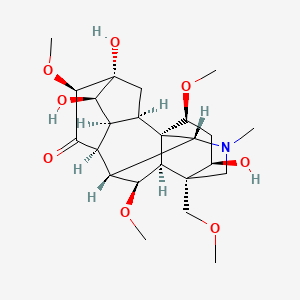
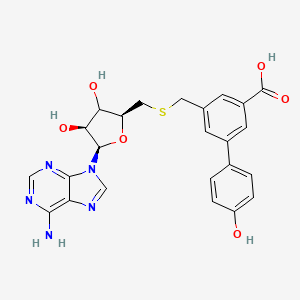
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
